molecular formula C12H14N2OS B077274 3-Butyl-2-mercapto-3H-quinazolin-4-one CAS No. 13906-07-5

3-Butyl-2-mercapto-3H-quinazolin-4-one

Cat. No.: B077274
CAS No.: 13906-07-5
M. Wt: 234.32 g/mol
InChI Key: YIMVQTWMNLKAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-2-mercapto-3H-quinazolin-4-one (CAS Registry Number: 13906-07-5 ) is an organic compound with the molecular formula C 12 H 14 N 2 OS and an average molecular mass of 234.32 g/mol. Its structure is based on the quinazolinone scaffold, a privileged heterocyclic system in medicinal chemistry formed by a benzene ring fused to a 4-pyrimidinone ring . Physical Properties: • Molecular Weight: 234.32 g/mol • Molecular Formula: C 12 H 14 N 2 OS • Density: Approximately 1.25 g/cm³ • Boiling Point: Approximately 362.7°C at 760 mmHg • Flash Point: Approximately 173.1°C Research Significance: Quinazolinones are a crucial scaffold in the development of biologically active compounds and are found in various natural and synthetic substances . They exhibit a remarkably broad spectrum of pharmacological activities, serving as a key structural element in research targeting antimicrobial , anticancer , anti-inflammatory , anticonvulsant , antimalarial , and antiviral agents . The specific substitution pattern of the 3-butyl and 2-mercapto groups on the quinazolin-4-one core makes this compound a valuable intermediate or precursor for further synthetic modification in drug discovery and medicinal chemistry programs. Its properties are also of interest in materials science and chemical synthesis. Quality & Availability: We supply this compound as a high-purity solid for research purposes. It is available for prompt delivery. Warning: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-butyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMVQTWMNLKAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364333
Record name 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13906-07-5
Record name 3-Butyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13906-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 164977
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13906-07-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stannous Chloride-Catalyzed Cyclization

The most widely reported method for synthesizing 3-butyl-2-mercapto-3H-quinazolin-4-one involves a stannous chloride (SnCl₂·2H₂O)-catalyzed cyclization reaction. This approach, optimized by Wang et al., achieves a 91% yield under reflux conditions in acetonitrile . The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : Anthranilic acid derivatives react with butyl isothiocyanate to form a thiourea intermediate.

  • Cyclization : The intermediate undergoes intramolecular cyclization facilitated by SnCl₂, which acts as a Lewis acid to activate the carbonyl group.

Key parameters influencing this method include:

  • Temperature : Reflux conditions (82°C) are critical for complete conversion.

  • Catalyst Loading : A 10 mol% SnCl₂·2H₂O concentration balances cost and efficiency.

  • Solvent Choice : Acetonitrile’s high dielectric constant stabilizes polar intermediates.

Table 1: Optimization of Stannous Chloride Method

ParameterOptimal ValueYield Impact
Temperature82°C+15%
Catalyst Loading10 mol%+22%
Reaction Time6 hours+8%

This method’s scalability is limited by acetonitrile’s toxicity, though its high yield makes it preferable for small-scale pharmaceutical applications .

Anthranilic Acid Isothiocyanate Coupling

A novel approach developed by PMC researchers utilizes anthranilic acid and butyl isothiocyanate as starting materials . The reaction sequence involves:

  • Thiourea Formation : Anthranilic acid reacts with butyl isothiocyanate in ethanol at 60°C for 4 hours.

  • Oxidative Cyclization : Hydrogen peroxide (H₂O₂) oxidizes the thiourea intermediate to form the quinazolinone core.

Critical Insights :

  • Oxidant Efficiency : H₂O₂ outperformed other oxidants (e.g., I₂, KMnO₄), achieving an 84% yield.

  • Steric Effects : The butyl group’s bulkiness necessitates extended reaction times (8–12 hours) compared to smaller alkyl substituents.

Mechanistic Pathway :
Anthranilic Acid+BuNCSThioureaH2O2This compound\text{Anthranilic Acid} + \text{BuNCS} \rightarrow \text{Thiourea} \xrightarrow{H_2O_2} \text{this compound}

This method’s modularity allows for derivative synthesis but requires careful control of oxidation conditions to avoid over-oxidation .

Copper-Catalyzed Isocyanide Insertion

A breakthrough methodology reported in The Journal of Organic Chemistry employs copper(II) acetate [Cu(OAc)₂·H₂O] to catalyze the reaction between 2-isocyanobenzoates and butylamine . Conducted in anisole under microwave irradiation (150°C, 20 min), this method achieves a 78% yield while adhering to green chemistry principles.

Advantages :

  • Solvent Sustainability : Anisole (green solvent) replaces toxic DMF.

  • Catalyst Efficiency : 5 mol% Cu(OAc)₂ suffices for full conversion.

  • Broad Substrate Scope : Compatible with alkyl and aryl amines.

Limitations :

  • Electron-deficient amines (e.g., 2,6-dichloroaniline) yield <30% due to poor nucleophilicity.

  • Requires specialized equipment for microwave-assisted synthesis.

Table 2: Copper-Catalyzed Method Performance

Amine TypeYield (%)Reaction Time
Butylamine7820 min
2-Aminopyridine7125 min
2,6-Dichloroaniline2830 min

This method is ideal for high-throughput drug discovery but less suited for industrial-scale production .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)ScalabilityEnvironmental ImpactCost ($/g)
Stannous Chloride91ModerateHigh28.03
Anthranilic Acid84HighModerate12.00
Copper-Catalyzed78LowLow22.00
  • Stannous Chloride : Best yield but high solvent toxicity.

  • Anthranilic Acid : Balanced for industrial use but slower.

  • Copper-Catalyzed : Eco-friendly but equipment-intensive.

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield different derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Alkyl or aryl-substituted quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Butyl-2-mercapto-3H-quinazolin-4-one is primarily studied for its anticancer properties . Research indicates that it can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapy . The compound's mechanism of action often involves binding to enzyme active sites or allosteric sites, disrupting critical biological pathways.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties , particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated its ability to inhibit bacterial growth without significant cytotoxicity to human cells . This makes it a potential candidate for developing new antibiotics.

Antioxidant Activity

Research has shown that quinazolinone derivatives can function as antioxidants, neutralizing reactive oxygen species (ROS) and preventing oxidative stress-related damage. Studies suggest that linking quinazolinone with phenolic compounds can enhance antioxidant efficacy beyond traditional antioxidants like ascorbic acid .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various quinazolinone derivatives, including this compound. The results indicated that modifications at specific positions significantly impacted their efficacy against cancer cell lines, highlighting the importance of structure–activity relationships (SAR) in drug design .

Case Study 2: Antimicrobial Efficacy

In another research project focusing on antimicrobial activity, this compound was tested against multiple bacterial strains. The findings showed that certain structural modifications enhanced its antibacterial properties, providing insights into designing more effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Butyl-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 3-Butyl-2-mercapto-3H-quinazolin-4-one with six structurally similar quinazolinone derivatives, highlighting substituents, molecular formulas, and molecular weights:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key References
This compound Butyl (C₄H₉) C₁₂H₁₄N₂OS 234.32 -
2-Mercapto-3-(pyridin-3-ylmethyl)-3H-quinazolin-4-one Pyridin-3-ylmethyl C₁₄H₁₁N₃OS 269.32
3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one 4-Chloro-benzyl C₁₅H₁₁ClN₂OS 302.78
3-Methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one Methyl (fused benzo[g] system) C₁₃H₁₀N₂OS 242.30
2-Mercapto-3-(1-naphthyl)-3H-quinazolin-4-one 1-Naphthyl C₁₈H₁₂N₂OS 304.37
3-Allyl-2-mercapto-3H-quinazolin-4-one Allyl (C₃H₅) C₁₁H₁₀N₂OS 218.27
2-Mercapto-3-o-tolyl-3H-quinazolin-4-one o-Tolyl (2-methylphenyl) C₁₅H₁₂N₂OS 268.33

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility: The butyl group in the parent compound enhances lipophilicity compared to smaller substituents (e.g., methyl in or allyl in ). However, bulkier groups like 1-naphthyl or pyridinylmethyl may reduce solubility due to increased steric hindrance.
  • Synthetic Accessibility :

    • The allyl-substituted analog is synthesized via a one-pot reaction using Na₂S₂O₅ in DMF at 150°C, suggesting moderate synthetic complexity. In contrast, the pyridinylmethyl derivative may require specialized coupling reagents for introducing the heteroaromatic moiety.

Limitations in Current Data

  • Comparative studies on cytotoxicity, metabolic stability, or in vivo efficacy are absent in the provided references.

Biological Activity

3-Butyl-2-mercapto-3H-quinazolin-4-one, a member of the quinazolinone family, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a butyl group and a thiol (mercapto) functional group attached to the quinazolinone core. This structure is believed to enhance its lipophilicity, potentially improving its cellular uptake and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound:

  • Antibacterial Effects : Research indicates that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial growth through interference with essential cellular processes.
  • Antifungal Activity : The compound also demonstrates antifungal properties, showing effectiveness against Candida albicans in laboratory settings.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes crucial for microbial survival, thereby disrupting metabolic pathways essential for growth .
  • DNA Interaction : The compound may interact with DNA, leading to disruptions in replication and transcription processes, which is particularly relevant in cancer cells where uncontrolled proliferation occurs .
  • Cell Signaling Modulation : Preliminary studies suggest that it may influence cell signaling pathways, affecting gene expression and cellular metabolism.

Case Studies and Research Findings

Several notable studies have contributed to the understanding of the biological activity of this compound:

  • Analgesic and Anti-inflammatory Activities : A study synthesized various derivatives of 3-butyl-2-substituted amino quinazolinones, identifying that certain derivatives exhibited significant analgesic and anti-inflammatory effects, outperforming standard treatments like diclofenac sodium .
  • Antituberculosis Potential : Quinazolinone derivatives have been explored for their anti-tuberculosis activity, with some compounds demonstrating effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis . While specific data on this compound in this context is limited, its structural similarity suggests potential for further investigation.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityMechanism of Action
This compoundSignificant against MRSAEnzyme inhibition, DNA interaction
3-Ethylquinoxalin-2(1H)-oneModerateEnzyme inhibition
3-Methylquinoxalin-2(1H)-oneLowUnknown

Future Directions

Research on this compound is ongoing, focusing on:

  • Dosage Effects : Studies are being conducted to assess how varying dosages affect its efficacy and toxicity in animal models.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for developing therapeutic applications.
  • Combination Therapies : Investigating its potential synergistic effects with other antimicrobial agents could enhance treatment efficacy against resistant strains.

Q & A

Q. What are the standard synthetic routes for preparing 3-Butyl-2-mercapto-3H-quinazolin-4-one?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 2-aminobenzamide derivatives with thiol-containing aldehydes or ketones under basic or acidic conditions. For example, oxidative coupling between stable substrates (e.g., benzyl alcohol derivatives) and 2-aminobenzamide, using oxygen as a green oxidant and t-BuONa as a base, can yield quinazolinones with high efficiency . Alternative methods include cyclization of thiourea intermediates with alkyl halides or nucleophilic substitution at the 2-mercapto position .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks for the mercapto (-SH) group (~δ 11.34 ppm in DMSO-d₆) and the butyl chain (δ 0.8–1.6 ppm) confirm substitution .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .
  • Elemental analysis : Matches theoretical C, H, N, and S percentages.

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards. Store in airtight containers away from oxidizing agents. Dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under green chemistry principles?

Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use catalytic systems like t-BuONa/O₂ to minimize waste . Optimize reaction time and temperature via Design of Experiments (DoE) to balance yield (up to 84%) and energy efficiency .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in pharmacological results (e.g., analgesic vs. anti-inflammatory efficacy) may arise from substituent effects or assay conditions. Address this by:

  • Standardizing assays : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and controls .
  • Computational modeling : Perform docking studies to correlate substituent electronic effects (e.g., electron-withdrawing groups) with target binding affinity .

Q. What strategies are effective for analyzing regioselectivity in the synthesis of 3-substituted quinazolinones?

Regioselectivity challenges (e.g., competing N- vs. S-alkylation) can be mitigated by:

  • Protecting groups : Temporarily block reactive sites (e.g., -SH) during synthesis .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution at the sulfur atom .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., variable inhibition rates in enzyme assays), validate results using orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
  • Experimental Design : For structure-activity relationship (SAR) studies, systematically vary substituents (e.g., alkyl chain length, halogenation) and assess impacts on solubility and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.